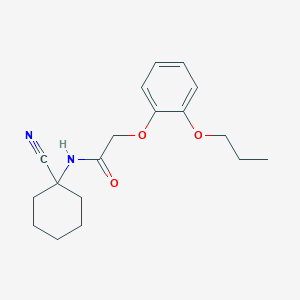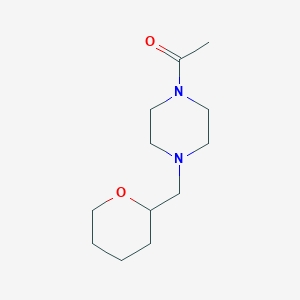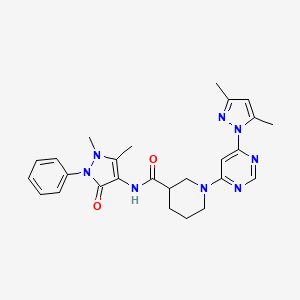
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives, including structures related to 3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, have demonstrated potential anticancer activities. These compounds are of interest due to their ability to act as antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive agents. The specific focus on tetrahydropyridine (THP) derivatives, which are found in biologically active natural products and pharmaceuticals, reveals that the pharmacological activities of these compounds can be significantly influenced by the nature of substituents on the THP ring system. Research supported by NIH grants has explored these derivatives for their anticancer potential, with findings indicating moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Enzyme Inhibition and Molecular Docking Studies
Another area of application involves the synthesis of 1,3,4-oxadiazole derivatives designed for enzyme inhibition. A study synthesized a series of compounds with potential for butyrylcholinesterase (BChE) enzyme inhibition, accompanied by molecular docking studies to evaluate ligand-BChE binding affinity. This research identified key amino acid residues involved in ligand stabilization within the active sites of the human BChE protein, highlighting the therapeutic potential of these compounds (Khalid et al., 2016).
Fluorescence and Xanthine Oxidase Inhibitory Activity
The fluorescence properties and xanthine oxidase (XO) inhibitory activity of pyrazole-based 1,3,4-oxadiazole derivatives have been investigated. These derivatives were designed, synthesized, and their structures fully characterized. The fluorescence properties were examined in dimethyl sulfoxide media, and the compounds' in vitro inhibitory activity against XO enzyme was assessed. This study offered insights into optimizing these derivatives for better fluorescence properties and XO inhibitory activity, contributing to potential therapeutic applications (Qi et al., 2015).
properties
IUPAC Name |
3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-8-13-10(6-15(8)2)20(17,18)16-4-3-9(5-16)11-12-7-19-14-11/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBLUTGFNGLFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)




![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)
![2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2378772.png)



![(Z)-ethyl 1-cyclohexyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2378779.png)

![2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B2378781.png)
![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2378783.png)